molecular formula C8H10BrNO3 B8083014 Phenol, 3-bromo-, methylcarbamate

Phenol, 3-bromo-, methylcarbamate

Cat. No.: B8083014
M. Wt: 248.07 g/mol
InChI Key: QGSOWGHKEAKMPW-UHFFFAOYSA-N
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Description

Phenol, 3-bromo-, methylcarbamate (C₈H₈BrNO₂) is a substituted phenyl methylcarbamate characterized by a bromine atom at the 3-position of the phenolic ring and a methylcarbamate group (-O(CO)NHCH₃) at the 1-position. Methylcarbamates are widely used as insecticides and acaricides, functioning as acetylcholinesterase (AChE) inhibitors. The bromine substituent introduces steric bulk and electron-withdrawing effects, which may influence hydrolysis rates, metabolic pathways, and toxicity compared to other methylcarbamates.

Properties

IUPAC Name

3-bromophenol;methylcarbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSOWGHKEAKMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)O.C1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Phenol, 3-bromo-, methylcarbamate is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol, 3-bromo-, methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and molecular differences between Phenol, 3-bromo-, methylcarbamate and selected analogs:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Br C₈H₈BrNO₂ 230.06 Bromine increases molecular weight and electronegativity; may slow hydrolysis.
Promecarb (2631-37-0) 3-CH₃, 5-(CH(CH₃)₂) C₁₂H₁₆NO₂ 206.26 Branched isopropyl group enhances lipophilicity.
m-Cumenyl methylcarbamate (64-00-6) 3-(CH(CH₃)₂) C₁₁H₁₅NO₂ 193.24 Isopropyl group improves soil persistence.
Methiocarb (2032-65-7) 3,5-CH₃, 4-(SCH₃) C₁₁H₁₅NO₂S 225.31 Thioether group increases resistance to oxidation.
Aminocarb (315-18-4) 3-CH₃, 4-(N(CH₃)₂) C₁₁H₁₅N₂O₂ 207.25 Dimethylamino group enhances systemic activity.

Key Observations :

  • Bromine vs. Alkyl Groups : Bromine’s electronegativity may reduce hydrolysis rates compared to methyl or isopropyl substituents, which are metabolized via hydroxylation or oxidation .
  • Thioether vs. Halogen : Methiocarb’s sulfur group stabilizes against oxidative degradation, whereas bromine’s steric effects may hinder enzymatic detoxification .

Metabolic Pathways and Detoxification

Methylcarbamates undergo hydrolysis, hydroxylation, and conjugation in biological systems:

  • Hydrolysis: Primary route for carbofuran and m-cumenyl methylcarbamate, yielding phenolic derivatives . Brominated analogs may resist hydrolysis due to electron-withdrawing effects, prolonging AChE inhibition .
  • Hydroxylation : Propoxur (2-isopropoxyphenyl methylcarbamate) is hydroxylated at the 5-position, forming polar metabolites . Bromine at the 3-position could redirect hydroxylation to the 4- or 6-position, altering metabolite profiles.
  • Conjugation : Resistant mosquito larvae detoxify methylcarbamates via glucuronidation or sulfation . Bromine’s bulk may reduce conjugation efficiency, increasing acute toxicity.

Metabolite Examples :

  • Carbofuran → 3-hydroxycarbofuran .
  • Methiocarb → Sulfoxide derivatives .

Toxicity and Environmental Impact

Compound LD₅₀ (Oral, Rat) ChE Inhibition Potency Environmental Half-Life Key Risks
Phenol, 3-bromo-* Not available High (predicted) Moderate (estimated) Persistent AChE inhibition; bioaccumulation risk.
Promecarb 74 mg/kg Moderate 5–10 days Acute cholinergic crisis (salivation, seizures) .
m-Cumenyl methylcarbamate 100 mg/kg Low 7–14 days Soil and water contamination .
Methiocarb 25 mg/kg High >30 days Neurotoxicity; toxic to birds .

Mechanistic Insights :

  • Bromine’s electronegativity may enhance AChE binding affinity, increasing acute toxicity compared to alkyl-substituted analogs.
  • Methiocarb’s thioether group contributes to prolonged environmental persistence .

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